5-methanesulfonylpyrimidin-2-ol
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Overview
Description
5-methanesulfonylpyrimidin-2-ol is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methanesulfonyl group and a hydroxyl group. Its molecular formula is C5H6N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonylpyrimidin-2-ol typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonylpyrimidin-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methanesulfonyl group can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
5-methanesulfonylpyrimidin-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 5-methanesulfonylpyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
5-methylpyrimidin-2-ol: Similar structure but lacks the methanesulfonyl group.
5-chloropyrimidin-2-ol: Contains a chlorine atom instead of the methanesulfonyl group.
5-nitropyrimidin-2-ol: Contains a nitro group instead of the methanesulfonyl group
Uniqueness
5-methanesulfonylpyrimidin-2-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for various applications, making it a valuable compound in scientific research .
Properties
CAS No. |
1489068-64-5 |
---|---|
Molecular Formula |
C5H6N2O3S |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.